The Chemical Architecture of Paliperidone Z-Oxime: A Technical Guide for Drug Development Professionals
The Chemical Architecture of Paliperidone Z-Oxime: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of Paliperidone Z-Oxime, a significant impurity and process-related compound in the manufacturing of the atypical antipsychotic drug, Paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical identity, synthesis, and analytical characterization. A thorough understanding of this molecule is critical for ensuring the quality, safety, and efficacy of Paliperidone-based therapeutics.
Introduction: The Significance of Paliperidone and Its Related Substances
Paliperidone, the active metabolite of risperidone, is a widely prescribed second-generation antipsychotic agent for the treatment of schizophrenia and schizoaffective disorder.[1] Its therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2] As with any active pharmaceutical ingredient (API), the purity profile of Paliperidone is of paramount importance. The presence of impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Paliperidone Z-Oxime has been identified as a process-related impurity that can arise during the synthesis of Paliperidone.[1][3] Therefore, a comprehensive understanding of its chemical structure and properties is essential for the development of robust manufacturing processes and analytical methods to control its levels in the final drug product.
Unveiling the Chemical Structure of Paliperidone Z-Oxime
Paliperidone Z-Oxime is a geometric isomer of the oxime derivative of a Paliperidone precursor. The "(Z)" designation in its name refers to the stereochemistry around the carbon-nitrogen double bond of the oxime functional group, where the hydroxyl group and the 2,4-difluorophenyl group are on the same side (zusammen) of the double bond.
Chemical Identification
A precise and unambiguous identification of a chemical entity is foundational for all scientific and regulatory purposes. The key identifiers for Paliperidone Z-Oxime are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (Z)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [1][4][5][6][7] |
| CAS Number | 1388021-47-3 | [1][4][5][6][7] |
| Molecular Formula | C23H28F2N4O3 | [1][4][5][6] |
| Molecular Weight | 446.49 g/mol | [4][5][6][7] |
Structural Representation
The two-dimensional chemical structure of Paliperidone Z-Oxime is depicted below, illustrating the connectivity of atoms and the key functional groups.
Caption: 2D Chemical Structure of Paliperidone Z-Oxime.
Synthesis and Formation
Paliperidone Z-Oxime can be formed during the synthesis of Paliperidone through an oximation reaction of a ketone precursor.[3][8] This reaction typically involves the treatment of a ketone with a nitrite reagent, such as sodium nitrite in the presence of an acid, or with hydroxylamine.[3][8] The oximation reaction can result in the formation of both (E) and (Z) isomers of the oxime. The ratio of these isomers can be influenced by the reaction conditions, including temperature, solvent, and the nature of the reagents used.[3]
General Experimental Protocol for Oximation
The following protocol outlines a general procedure for the synthesis of oxime derivatives related to Paliperidone, based on principles described in the literature.[3][8] This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Ketone precursor (e.g., 3-(2-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one)
-
Sodium Nitrite (NaNO2)
-
Hydrochloric Acid (HCl)
-
Water
-
Suitable organic solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution: Dissolve the ketone precursor in a suitable solvent mixture, such as aqueous ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid.
-
Oximation: While maintaining a low temperature, add a solution of sodium nitrite dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product, a mixture of (E) and (Z) oximes, can be purified by column chromatography to isolate the desired Z-isomer.
Causality behind Experimental Choices:
-
Low Temperature: The oximation reaction is often performed at low temperatures to control the reaction rate and minimize the formation of byproducts.
-
Acidic Conditions: The presence of acid is crucial for the in-situ generation of nitrous acid (HNO2) from sodium nitrite, which is the reactive species in this oximation method.
-
Chromatographic Purification: The separation of the (E) and (Z) isomers is often challenging due to their similar physical properties. Column chromatography with a suitable stationary and mobile phase is a standard technique for their isolation.
Analytical Characterization
The unambiguous identification and quantification of Paliperidone Z-Oxime in bulk drug and pharmaceutical formulations are critical for quality control. A variety of analytical techniques can be employed for this purpose.
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Paliperidone and its related substances.[9][10] Stability-indicating HPLC methods are particularly important to ensure that the analytical procedure can resolve the API from any potential degradants and process impurities, including Paliperidone Z-Oxime.
Typical RP-HPLC Method Parameters:
-
Column: A C18 column is commonly used as the stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where both Paliperidone and the Z-Oxime impurity have significant absorbance is employed.
Spectroscopic Methods
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities.[11] The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can provide definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be instrumental in confirming the stereochemistry of the oxime group by observing the chemical shifts and coupling constants of the protons and carbons near the C=N double bond.
Conclusion
Paliperidone Z-Oxime is a critical process-related impurity in the synthesis of Paliperidone. A thorough understanding of its chemical structure, formation, and analytical characterization is indispensable for drug development professionals. The information presented in this guide, including its definitive chemical identifiers, a representative synthetic protocol, and an overview of analytical methodologies, provides a solid foundation for the control of this impurity, ultimately contributing to the development of safe and effective Paliperidone drug products.
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Satheesha Babu Birur Kotappa, et al. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research. 2019;53(4s):s633-s641. Available from: [Link]
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Rasayan J. Chem. DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. 2013;6(2):123-128. Available from: [Link]
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